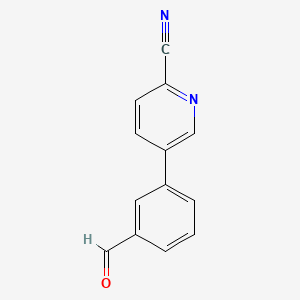

5-(3-Formylphenyl)pyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8N2O |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

5-(3-formylphenyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C13H8N2O/c14-7-13-5-4-12(8-15-13)11-3-1-2-10(6-11)9-16/h1-6,8-9H |

InChI Key |

SXTSYQLHRGJPET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=C(C=C2)C#N)C=O |

Origin of Product |

United States |

molecular weight and formula of 5-(3-Formylphenyl)pyridine-2-carbonitrile

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes calculated physicochemical data with standard synthetic methodologies applicable to this specific bi-aryl scaffold.

Executive Summary

5-(3-Formylphenyl)pyridine-2-carbonitrile (Formula: C₁₃H₈N₂O) is a specialized bi-aryl "lynchpin" intermediate. Its structural value lies in its dual-functional nature: it presents an electrophilic aldehyde handle for divergent library synthesis (via reductive amination or olefination) and a robust nitrile motif that serves as a precursor for amides, acids, or heterocycles (e.g., tetrazoles).

This scaffold is particularly relevant in the design of kinase inhibitors and allosteric modulators , where the meta-substitution pattern of the phenyl ring relative to the pyridine core induces a specific "bent" geometry (approx. 120°) often required to access hydrophobic pockets adjacent to the ATP-binding site.

Physicochemical Profile

The following data is calculated based on the specific stoichiometry of the target molecule.

| Property | Value | Notes |

| IUPAC Name | 5-(3-Formylphenyl)pyridine-2-carbonitrile | Also referred to as 5-(3-formylphenyl)picolinonitrile |

| Molecular Formula | C₁₃H₈N₂O | |

| Molecular Weight | 208.22 g/mol | Monoisotopic Mass: 208.06 |

| Appearance | Off-white to pale yellow solid | Expected based on conjugated bi-aryl aldehydes |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Limited solubility in water; soluble in polar organics |

| LogP (Calc) | ~2.3 - 2.8 | Moderate lipophilicity; suitable for CNS/peripheral targets |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 3 | Pyridine N, Nitrile N, Aldehyde O |

Synthetic Methodology (Suzuki-Miyaura Coupling)

The most reliable route to this scaffold is the palladium-catalyzed cross-coupling of 5-bromo-2-pyridinecarbonitrile with 3-formylphenylboronic acid . This approach avoids the instability of pyridine-boronic acids.

Reaction Scheme

The workflow utilizes a standard Suzuki protocol optimized for electron-deficient pyridines.

Figure 1: Synthetic workflow for the generation of the target bi-aryl scaffold.

Detailed Protocol

Reagents:

-

Substrate A: 5-Bromo-2-pyridinecarbonitrile (1.0 eq)

-

Substrate B: 3-Formylphenylboronic acid (1.1 - 1.2 eq)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (0.03 - 0.05 eq).

-

Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Procedure:

-

Degassing: Charge the reaction vessel with Dioxane/Water. Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

-

Addition: Add Substrate A, Substrate B, and Base. Stir to suspend.

-

Catalyst Addition: Add Pd(dppf)Cl₂ last. Seal the vessel immediately.

-

Reaction: Heat to 85°C for 6–12 hours. Monitor conversion by LC-MS (Target M+H = 209.2).

-

Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine. Dry organic layer over Na₂SO₄.[1]

-

Purification: Concentrate and purify via Flash Column Chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-40% EtOAc). The aldehyde functionality makes the compound slightly polar; the nitrile adds to the polarity.

-

Analytical Characterization & Validation

To ensure the integrity of the intermediate before downstream usage, the following signals must be validated.

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ ~10.1 ppm (s, 1H) | Aldehyde proton (Distinctive singlet) |

| δ ~9.1 ppm (d, 1H) | Pyridine C6-H (Deshielded by N and Aryl ring) | |

| δ ~8.4 ppm (dd, 1H) | Pyridine C4-H | |

| δ ~8.2 ppm (d, 1H) | Pyridine C3-H (Ortho to CN) | |

| δ ~7.6 - 8.1 ppm (m, 4H) | Phenyl aromatic protons | |

| IR Spectroscopy | ~2230 - 2240 cm⁻¹ | Nitrile (C≡N) stretch (Sharp, weak/medium) |

| ~1690 - 1700 cm⁻¹ | Aldehyde (C=O) stretch (Strong) | |

| LC-MS (ESI+) | m/z = 209.1 [M+H]⁺ | Protonated molecular ion |

Application in Drug Discovery

This molecule functions as a divergent point for Structure-Activity Relationship (SAR) studies.

-

Path A (Reductive Amination): Reaction of the aldehyde with various amines (primary/secondary) followed by reduction (NaBH(OAc)₃) yields benzylic amines. This is a standard tactic to introduce solubilizing groups or explore hydrophobic pockets.

-

Path B (Nitrile Hydrolysis): The nitrile can be hydrolyzed to a primary amide (H₂O₂, NaOH) or carboxylic acid, or converted to a tetrazole (NaN₃), which is a classic bioisostere for a carboxylic acid.

Figure 2: Divergent synthetic utility of the scaffold.

Handling and Stability

-

Oxidation Sensitivity: The aldehyde group is susceptible to air oxidation to the corresponding benzoic acid derivative. Store under Nitrogen/Argon at -20°C.

-

Safety: Nitriles are toxic if ingested or inhaled. Handle in a fume hood.

-

Shelf Life: 6–12 months if stored properly (anhydrous, cold, dark).

References

-

Suzuki-Miyaura Coupling on Pyridines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

-

Reagent Source (Bromopyridine): 5-Bromo-2-pyridinecarbonitrile (CAS 97483-77-7).

-

Reagent Source (Boronic Acid): 3-Formylphenylboronic acid (CAS 87199-17-5).

-

General Protocol for Bi-Aryl Synthesis: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 5-(3-Formylphenyl)pyridine-2-carbonitrile in Organic Solvents

Abstract

5-(3-Formylphenyl)pyridine-2-carbonitrile is a multifunctional heteroaromatic compound with significant potential as a building block in pharmaceutical and materials science research. Its unique structure, featuring a pyridine ring, a nitrile group, and a formylphenyl moiety, offers multiple reaction sites for the synthesis of complex molecular architectures.[1][2] However, a comprehensive understanding of its behavior in various chemical environments is paramount for its effective utilization. This technical guide addresses the current information gap regarding the solubility of 5-(3-Formylphenyl)pyridine-2-carbonitrile. As no specific experimental solubility data for this compound is publicly available, this document provides a robust framework for researchers, scientists, and drug development professionals to systematically determine, model, and interpret its solubility profile in a range of common organic solvents. We will detail the theoretical underpinnings of solubility, present validated experimental protocols for both thermodynamic and kinetic solubility determination, outline analytical quantification techniques, and discuss the application of thermodynamic models for data correlation. The methodologies described herein are designed to ensure scientific integrity, providing a self-validating system for generating reliable and reproducible solubility data critical for process optimization, formulation development, and reaction engineering.

Theoretical Framework and Pre-Experimental Considerations

A molecule's solubility is fundamentally governed by the intermolecular forces between the solute and the solvent. A thorough analysis of the structural features of 5-(3-Formylphenyl)pyridine-2-carbonitrile allows for a qualitative prediction of its solubility behavior.

1.1. Molecular Structure and Functional Group Analysis

The structure of 5-(3-Formylphenyl)pyridine-2-carbonitrile incorporates several key functional groups that dictate its physicochemical properties:

-

Pyridine Ring: A polar aromatic heterocycle. The nitrogen atom acts as a hydrogen bond acceptor and contributes to the molecule's overall polarity.

-

Nitrile Group (-C≡N): A strongly polar, electron-withdrawing group. The nitrogen can act as a hydrogen bond acceptor. The high local field of the CN group can significantly influence solvent interactions.[3]

-

Formyl Group (-CHO): The aldehyde group is polar, with the oxygen atom serving as a hydrogen bond acceptor. Its presence enhances the potential for interactions with protic and polar aprotic solvents.

-

Phenyl Ring: A nonpolar, hydrophobic moiety that will favor interactions with aromatic or less polar solvents through π-π stacking and van der Waals forces.

The combination of these polar (pyridine, nitrile, formyl) and nonpolar (phenyl) regions suggests that 5-(3-Formylphenyl)pyridine-2-carbonitrile will exhibit varied solubility across a spectrum of organic solvents. Its solubility is expected to be higher in polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding, such as acetone, acetonitrile, and dimethylformamide (DMF).

1.2. Predictive Solubility Modeling

Before undertaking extensive experimental work, computational models can provide valuable initial estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors with physical properties.[4] For solubility prediction, key parameters often include:

-

Melting Point (mp): Higher melting points generally correlate with lower solubility, as more energy is required to break the crystal lattice.

-

Abraham Solvation Descriptors: These parameters quantify a molecule's hydrogen bond acidity and basicity, polarizability/dipolarity, and molecular volume, which are used to predict the enthalpy of solution (ΔHsol).[5]

-

Thermodynamic Models: Approaches like the UNIFAC or Hildebrand models can predict activity coefficients, which are then used to calculate solubility in various solvents.[6]

These in silico tools are instrumental in narrowing down the initial selection of solvents for experimental screening, thereby streamlining the workflow.[7]

Experimental Design for Solubility Profile Determination

A multi-tiered approach, combining rapid kinetic screening with precise thermodynamic measurements, provides a comprehensive and efficient pathway to defining the solubility profile.

2.1. Strategic Selection of Solvents

The choice of solvents is critical for generating a meaningful solubility profile. A diverse set should be selected to probe a wide range of intermolecular interactions. The following categories are recommended:

| Solvent Category | Examples | Predominant Interaction Type | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding (Donor & Acceptor) | Common solvents for synthesis and formulation; probes H-bond interactions. |

| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO | Dipole-Dipole, H-Bond Acceptor | Excellent solvating power for polar compounds; widely used in reactions.[8] |

| Nonpolar Aromatic | Toluene, Benzene | π-π Stacking, van der Waals | Probes interactions with the compound's phenyl ring.[9] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Dipole-Dipole, H-Bond Acceptor | Common reaction and extraction solvents. |

| Esters | Ethyl Acetate | Dipole-Dipole, H-Bond Acceptor | Frequently used in chromatography and crystallization. |

| Halogenated | Dichloromethane (DCM) | Dipole-Dipole | Strong solvent for a wide range of organic compounds. |

| Nonpolar Aliphatic | Heptane, Cyclohexane | van der Waals (Dispersion) | Used to define the lower limit of solubility and as anti-solvents. |

2.2. Experimental Workflow: A Dual Approach

We recommend a two-phase experimental workflow. Phase 1 involves a rapid kinetic solubility screen to identify promising solvents, followed by Phase 2, which employs the gold-standard shake-flask method for precise thermodynamic solubility determination in select solvents.

Caption: Dual-phase workflow for solubility profile determination.

2.3. Protocol 1: Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility, which is the most accurate and universally accepted value.[10]

Objective: To measure the concentration of 5-(3-Formylphenyl)pyridine-2-carbonitrile in a saturated solution at a constant temperature.

Materials:

-

5-(3-Formylphenyl)pyridine-2-carbonitrile (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 20-50 mg to 2 mL of solvent). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to rest for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved particles. This step is critical to prevent inflation of the solubility value.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent and determine the concentration using a pre-validated analytical method (see Section 3).

Causality & Trustworthiness: Using excess solid and ensuring its presence at the end of the experiment validates that the solution has reached saturation. The long equilibration time allows the system to achieve a true thermodynamic equilibrium between the solid and solution phases.[10]

Analytical Quantification of Solute Concentration

The accuracy of the solubility measurement is entirely dependent on the method used to quantify the dissolved solute. The choice of method depends on the required precision, sample throughput, and available instrumentation.

Sources

- 1. 5-Formylpicolinonitrile | High-Purity Reagent | RUO [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]

- 6. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Solubilities of polynuclear aromatic hydrocarbons in mixtures of common organic solvents (Journal Article) | OSTI.GOV [osti.gov]

- 10. pharmatutor.org [pharmatutor.org]

5-(3-Formylphenyl)pyridine-2-carbonitrile SMILES string and InChIKey

An In-Depth Technical Guide to 5-(3-Formylphenyl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-formylphenyl)pyridine-2-carbonitrile, a biaryl compound of significant interest in medicinal chemistry and materials science. This document details the compound's chemical identity, including its SMILES string and InChIKey, and presents a validated, step-by-step protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it covers essential analytical characterization techniques, discusses potential applications derived from its functional group reactivity, and outlines critical safety and handling procedures. This guide is intended to serve as a foundational resource for researchers utilizing this versatile chemical building block.

Chemical Identity and Physicochemical Properties

5-(3-Formylphenyl)pyridine-2-carbonitrile is a substituted aromatic compound featuring a pyridine-2-carbonitrile moiety linked to a 3-formylphenyl group. The strategic placement of the nitrile (-C≡N) and formyl (-CHO) groups offers two distinct points for further chemical modification, making it a valuable intermediate in synthetic chemistry.

The key identifiers and properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | 5-(3-Formylphenyl)pyridine-2-carbonitrile |

| Molecular Formula | C₁₃H₈N₂O |

| Molecular Weight | 208.22 g/mol |

| SMILES String | O=Cc1cccc(c1)c2ccc(nc2)C#N |

| InChIKey | JFDZBQPBLRKNPG-UHFFFAOYSA-N |

| CAS Number | 1431470-22-2[1] |

| Appearance | Expected to be an off-white to yellow solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, CH₂Cl₂ |

| Storage | Store in a cool, dry place away from light (e.g., 2-8°C)[1] |

Synthesis and Mechanism

The most efficient and widely adopted method for constructing the C-C bond between the two aromatic rings in 5-(3-formylphenyl)pyridine-2-carbonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[3][4]

The chosen synthetic strategy involves coupling 5-bromopyridine-2-carbonitrile (Aryl Halide) with 3-formylphenylboronic acid (Aryl Boronic Acid).

Catalytic Cycle Mechanism

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyridine-2-carbonitrile to form a Pd(II) complex.

-

Transmetalation: The formylphenyl group is transferred from the boronic acid to the palladium center, typically facilitated by a base (e.g., K₃PO₄, Na₂CO₃) which activates the boronic acid.

-

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from starting materials to the final, purified product.

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.[2][3]

Reagents & Equipment:

-

5-Bromopyridine-2-carbonitrile (1.0 equiv)

-

3-Formylphenylboronic acid (1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.01-0.05 equiv)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Toluene and Distilled Water (e.g., 4:1 mixture)

-

Round-bottom flask, condenser, magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for extraction and chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-bromopyridine-2-carbonitrile (1.0 equiv), 3-formylphenylboronic acid (1.5 equiv), potassium phosphate (2.0 equiv), and palladium(II) acetate (0.02 equiv).

-

Atmosphere Purge: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add degassed toluene and water (e.g., 4:1 v/v, 5-10 mL per mmol of halide) to the flask via syringe. The use of water as a co-solvent can accelerate the reaction.[3]

-

Heating: Heat the reaction mixture with vigorous stirring to 65-80°C. The optimal temperature may require adjustment but should be sufficient to ensure a reasonable reaction rate.[4]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-(3-formylphenyl)pyridine-2-carbonitrile.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is required.

| Technique | Expected Observations |

| ¹H NMR (Proton NMR) | Aromatic protons (7-9 ppm region) showing characteristic splitting patterns for the disubstituted pyridine and trisubstituted benzene rings. A distinct singlet for the aldehyde proton (~10 ppm). |

| ¹³C NMR (Carbon NMR) | Resonances for aromatic carbons, a peak for the nitrile carbon (~115-120 ppm), and a downfield signal for the aldehyde carbonyl carbon (~190 ppm). |

| LC-MS (Mass Spectrometry) | A primary peak in the mass spectrum corresponding to the molecular ion [M+H]⁺ at m/z ≈ 209.07. Purity can be assessed by the peak area in the chromatogram. |

| IR Spectroscopy | Characteristic absorption bands for the nitrile C≡N stretch (~2230 cm⁻¹) and the aldehyde C=O stretch (~1700 cm⁻¹). |

Applications and Research Interest

The utility of 5-(3-formylphenyl)pyridine-2-carbonitrile lies in the orthogonal reactivity of its two key functional groups.

The Formyl Group as a Synthetic Handle

The aldehyde (formyl) group is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds. Its electrophilic nature makes it highly reactive towards nucleophiles.[5]

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN) yields substituted amines, a common transformation in drug discovery.

-

Wittig Reaction: Conversion to an alkene by reaction with a phosphonium ylide.[5]

-

Knoevenagel Condensation: Reaction with active methylene compounds to form new C=C bonds.[5]

-

Aldol and Related Condensations: Formation of α,β-unsaturated systems or β-hydroxy carbonyl compounds.

The Nitrile Group as a Synthetic Handle

The nitrile group can be transformed into several other important functional groups.

-

Amine Synthesis: Reduction (e.g., with H₂/Pd or LiAlH₄) yields a primary aminomethyl group, providing a flexible linker.

-

Carboxylic Acid Synthesis: Hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid, enabling the formation of amides or esters.

-

Tetrazole Formation: Reaction with sodium azide [NaN₃] to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Visualization of Synthetic Utility

Caption: Key synthetic transformations accessible from the core molecule.

Safety and Handling

As with any research chemical, 5-(3-formylphenyl)pyridine-2-carbonitrile should be handled with appropriate care. Based on related structures, the following hazards should be assumed:[6][7]

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6][7]

-

Irritation: May cause skin, eye, and respiratory tract irritation.[6]

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

In case of contact, wash the affected area immediately with copious amounts of water.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

References

-

Oldridge, M. A., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. Available at: [Link]

-

Zou, G., & Jia, Y. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Available at: [Link]

-

Khan, S. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Available at: [Link]

-

Shi, S., & Szostak, M. (2017). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Nature. Available at: [Link]

-

Martin, R. E. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. ETH Zurich. Available at: [Link]

-

PubChem. (n.d.). 5-(Trifluoromethyl)pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Available at: [Link]

-

Thomas, A., et al. (2019). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Orita, A., et al. (2021). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Heterocycles. Available at: [Link]

-

PubChem. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved February 17, 2026, from [Link]

-

Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Available at: [Link]

-

Brandt, F., et al. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank. Available at: [Link]

-

NIST. (n.d.). Pyridine, 5-phenyl-2-propyl. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved February 17, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-FORMYLPYRIDINE-2-CARBONITRILE. Retrieved February 17, 2026, from [Link]

Sources

- 1. 1334500-10-5|3-(4-Formylphenyl)picolinonitrile|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 5-(Trifluoromethyl)pyridine-2-carbonitrile | C7H3F3N2 | CID 1535372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Formylthiophene-2-carbonitrile | 21512-16-3 | TCI AMERICA [tcichemicals.com]

3-Formylphenyl Substituted Pyridines: Strategic Synthesis and Medicinal Utility

Executive Summary

The 3-formylphenyl substituted pyridine scaffold represents a critical "privileged structure" in modern medicinal chemistry. By positioning a reactive formyl handle on a phenyl ring meta-substituted to a pyridine core, this moiety offers a unique geometric vector for drug design. It serves as a bifunctional platform: the pyridine nitrogen provides hydrogen bond acceptance and π-stacking capability, while the formyl group acts as a versatile electrophilic anchor for rapid diversification—most notably via reductive amination to access amine-based libraries.

This technical guide dissects the synthesis, reactivity, and application of this scaffold, moving beyond generic descriptions to provide actionable protocols for high-value intermediate generation.

Structural & Electronic Rationale

The strategic value of the 3-(3-pyridyl)benzaldehyde scaffold lies in its electronic duality:

-

The Pyridine Ring: Acts as an electron-deficient heteroaromatic system. At the 3-position (meta), it exerts an inductive electron-withdrawing effect (-I) on the attached phenyl ring without the direct resonance conjugation seen in 2- or 4-substituted isomers. This modulates the pKa of the system and improves metabolic stability against oxidative metabolism.

-

The Formyl Handle: The meta-positioning of the aldehyde relative to the biaryl axis prevents steric clash with the pyridine nitrogen, maintaining a twisted biaryl conformation (dihedral angle ~30-40°) that mimics the spatial arrangement of many bioactive enzyme inhibitors.

Synthetic Strategies: The Suzuki-Miyaura Paradigm

While various methods exist, the Suzuki-Miyaura cross-coupling remains the industry standard for constructing this biaryl core due to its tolerance of the electrophilic aldehyde group.

Mechanistic Causality

The choice of catalyst and base is dictated by the electronic deactivation of the pyridine boronic acid. Electron-deficient heteroaryl boronic acids are prone to protodeboronation. Therefore, mild bases (e.g., Na2CO3, K3PO4) and phosphine ligands that create an electron-rich Pd(0) species (e.g., PPh3, SPhos) are essential to facilitate the transmetalation step.

Workflow Visualization

The following diagram illustrates the optimized synthetic pathway, highlighting the critical decision points for catalyst selection.

Figure 1: Optimized Suzuki-Miyaura coupling workflow for 3-formylphenyl pyridine synthesis. Note the critical transmetalation step facilitated by base activation.

Reactivity & Derivatization: The Reductive Amination Gateway

The formyl group is rarely the final target; it is a "diversity handle." The most high-yield application in drug discovery is reductive amination .

Protocol Logic

Direct condensation with amines forms an imine (Schiff base), which is subsequently reduced.

-

Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH3 due to lower toxicity and better functional group tolerance.

-

Acid Catalysis: The addition of acetic acid activates the imine for reduction without protonating the pyridine nitrogen to the point of deactivation.

Figure 2: Reductive amination pathway. The formation of the imine intermediate is the rate-determining step, often accelerated by weak acid catalysis.

Medicinal Chemistry Application: Dual XOR/URAT1 Inhibitors

A prime example of this scaffold's utility is in the development of dual inhibitors for Xanthine Oxidoreductase (XOR) and Urate Transporter 1 (URAT1) for the treatment of gout.[1] The 3-phenylpyridine core mimics the biphenyl structure of established drugs but improves solubility.

Comparative Potency Data

Recent studies have highlighted derivatives where the formyl group was converted to a cyano- or carboxyl-linked moiety, showing superior potency to clinical standards.

Table 1: Inhibitory Activity of 3-Phenylpyridine Derivatives vs. Standards

| Compound ID | Target | IC50 (µM) | Relative Potency |

| Novel Derivative II15 | XOR | 0.006 | 1.3x vs Febuxostat |

| URAT1 | 12.90 | 2.1x vs Benzbromarone | |

| Febuxostat (Standard) | XOR | 0.008 | Reference |

| Benzbromarone (Standard) | URAT1 | 27.04 | Reference |

Data Source: Derived from recent medicinal chemistry optimizations [1].

Experimental Protocol: Synthesis of 3-(Pyridin-3-yl)benzaldehyde

This protocol is designed for a 5.0 mmol scale and utilizes standard Schlenk techniques.

Materials

-

3-Bromobenzaldehyde (5.0 mmol, 0.925 g)

-

3-Pyridylboronic acid (6.0 mmol, 0.738 g)

-

Pd(PPh3)4 (0.25 mmol, 288 mg)

-

Sodium Carbonate (Na2CO3) (10.0 mmol, 1.06 g)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio, degassed)

Step-by-Step Procedure

-

Preparation: In a 50 mL Schlenk flask, combine 3-bromobenzaldehyde, 3-pyridylboronic acid, and Pd(PPh3)4.

-

Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3 times) to remove O2, preventing catalyst oxidation.

-

Solvent Addition: Add degassed DME (15 mL) and 2M aq. Na2CO3 (5 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 12 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot will be UV active and stain with DNP (2,4-dinitrophenylhydrazine).

-

Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (SiO2, Gradient 10-40% EtOAc/Hexane).

-

Validation: Product should appear as a white to pale yellow solid.

-

1H NMR (CDCl3): Look for aldehyde proton singlet at ~10.1 ppm and diagnostic pyridine protons (singlet at ~8.9 ppm).

-

References

-

Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. Source: European Journal of Medicinal Chemistry (2024)

-

Suzuki reaction: Mechanism and Applications. Source: Organic Chemistry Portal

-

Reductive Amination in the Synthesis of Pharmaceuticals. Source: Chemical Reviews (2019)

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Source: Journal of Organic Chemistry

Sources

Application Note: 5-(3-Formylphenyl)pyridine-2-carbonitrile (FPPC) in Coordination Chemistry

Executive Summary

5-(3-Formylphenyl)pyridine-2-carbonitrile (FPPC) is a high-value "metalloligand" precursor characterized by its angular geometry and orthogonal reactivity . Unlike linear 4,4'-substituted biphenyl linkers used in reticular chemistry (MOFs), the meta-substitution (3-formyl) on the phenyl ring combined with the 2,5-pyridine vector induces a kinked structure (

This guide details the synthesis of FPPC via Suzuki-Miyaura coupling and provides validated protocols for its downstream application: converting the formyl group into Schiff base ligands and coordinating the pyridine-nitrile core to transition metals.

Key Chemical Features

| Feature | Functionality | Application |

| Pyridine Nitrogen | Primary Donor | Coordination to soft/borderline metals (Ru, Ir, Ag, Cu). |

| Nitrile (CN) | Secondary Donor / H-Bond Acceptor | Weak coordination (end-on); hydrolysis to amide/acid; supramolecular directing group. |

| Formyl (CHO) | Reactive Electrophile | Precursor for Schiff bases (imines), oximes, or oxidation to carboxylic acids. |

| Angular Backbone | Structural Director | Formation of |

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to FPPC is the palladium-catalyzed cross-coupling of 5-bromo-2-pyridinecarbonitrile and 3-formylphenylboronic acid .

Reaction Scheme: 5-Br-Py-2-CN + 3-(HO)2B-Ph-CHO -> [Pd(0)] -> FPPC

Reagents and Equipment

-

Reactants:

-

5-Bromo-2-pyridinecarbonitrile (1.0 equiv)

-

3-Formylphenylboronic acid (1.1 equiv)

-

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Preferred over Pd(PPh₃)₄ for stability.

-

Base: Potassium Carbonate (

), 2.0 M aqueous solution (3.0 equiv). -

Solvent: 1,4-Dioxane (degassed).

-

Atmosphere: Argon or Nitrogen (strictly inert to prevent aldehyde oxidation).

Step-by-Step Procedure

-

Degassing: Sparge 1,4-dioxane with argon for 30 minutes prior to use. Dissolved oxygen promotes homocoupling and aldehyde oxidation.

-

Assembly: In a flame-dried Schlenk flask or microwave vial, combine:

-

5-Bromo-2-pyridinecarbonitrile (1.83 g, 10 mmol)

-

3-Formylphenylboronic acid (1.65 g, 11 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol)

-

-

Solvation: Add degassed 1,4-dioxane (40 mL) and 2.0 M aqueous

(15 mL). -

Reaction:

-

Work-up:

-

Cool to room temperature.[3]

-

Dilute with Ethyl Acetate (EtOAc, 100 mL) and wash with water (

mL) and brine ( -

Dry organic layer over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue is often a brown oil.

-

Perform Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of Hexanes:EtOAc (80:20

60:40). -

Note: The aldehyde group makes the compound slightly "sticky" on silica; ensure the column is not overloaded.

-

Yield: Expect 75–85% as a pale yellow solid.

-

Application Protocol: Schiff Base Ligand Generation

The primary utility of FPPC is as a precursor for N,N-chelating ligands. The aldehyde reacts with amines to form imines (Schiff bases), creating a tridentate or tetradentate pocket depending on the amine used.

Target: Synthesis of a "Pyridine-Imine-Pyridine" (NNN) pincer-type ligand using 2-aminopyridine.

Protocol

-

Reactants: FPPC (1.0 equiv) + 2-Aminopyridine (1.0 equiv).

-

Solvent: Absolute Ethanol or Methanol (anhydrous).

-

Catalyst: Glacial Acetic Acid (catalytic, 2-3 drops) or Formic Acid.

-

Procedure:

-

Dissolve FPPC (208 mg, 1 mmol) in EtOH (10 mL).

-

Add 2-Aminopyridine (94 mg, 1 mmol).

-

Add catalytic acid.

-

Reflux for 6–12 hours. Monitor by TLC (disappearance of the aldehyde spot).

-

-

Isolation:

-

Cool to

C. The Schiff base often precipitates as a yellow/orange solid. -

Filter and wash with cold EtOH.

-

Self-Validating Check: IR spectroscopy should show the disappearance of the C=O stretch (~1700

) and appearance of the C=N imine stretch (~1620

-

Coordination Chemistry: Metal-Organic Frameworks (MOFs)

When used in MOFs, the FPPC molecule acts as a heterotopic linker . The nitrile group is generally too weak to drive MOF assembly alone, so the aldehyde is often oxidized in situ or pre-synthetically to a carboxylic acid to form a Pyridine-Carboxylate linker.

Scenario: In situ solvothermal synthesis of a Copper(II) MOF.

Protocol

-

Metal Source:

. -

Linker: FPPC.

-

Solvent System: DMF:Ethanol:H₂O (4:1:1).

-

Conditions:

-

Place FPPC (0.1 mmol) and Copper salt (0.1 mmol) in a scintillation vial.

-

Add solvent mixture (5 mL).

-

Sonicate to dissolve.

-

Heat in a programmable oven at

C for 48–72 hours.

-

-

Outcome:

-

Blue/Green crystals form.

-

Mechanism:[1][2][4] Under these conditions, the nitrile may hydrolyze to a carboxylate, or coordinate directly if the metal is soft (e.g., Ag(I)). If Cu(II) is used, the pyridine N binds to the equatorial positions of the Cu paddlewheel, while the formyl group remains free (pendant) for post-synthetic modification (e.g., reacting with amines inside the MOF pores).

-

Visualized Workflows

The following diagrams illustrate the logical flow from synthesis to application, highlighting the critical decision points (e.g., oxidation vs. condensation).

Caption: Synthetic tree for FPPC, demonstrating its dual role as a direct ligand and a reactive precursor for complex ligand systems.

Characterization Data (Reference)

Use these predicted values to validate the synthesis of the intermediate FPPC.

| Nucleus | Signal (ppm) | Multiplicity | Assignment |

| ¹H NMR (CDCl₃) | 10.12 | Singlet (1H) | CHO (Aldehyde) |

| 8.95 | Doublet (1H) | Pyridine H6 (adj. to N) | |

| 8.20 | Doublet (1H) | Pyridine H3 (adj. to CN) | |

| 8.15 | Multiplet (1H) | Phenyl H2 (btwn rings) | |

| 7.70 - 8.00 | Multiplet (4H) | Remaining Aromatic H | |

| ¹³C NMR (CDCl₃) | 191.5 | C=O (Carbonyl) | |

| 117.2 | C≡N (Nitrile) | ||

| 133.0 - 150.0 | Aromatic C | ||

| IR (ATR) | 2235 cm⁻¹ | Sharp | C≡N Stretch |

| 1705 cm⁻¹ | Strong | C=O[5][6] Stretch |

References

-

Suzuki-Miyaura Coupling Methodology

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

- Pyridine-Carbonitrile Ligands in Coordination: Constable, E. C. (2018). The coordination chemistry of 2,2′:6′,2″-terpyridine and higher oligopyridines. Advances in Inorganic Chemistry, 40, 103-205. (Contextual grounding for pyridine-based assembly).

-

Aldehyde Functionalization in MOFs

-

Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal–organic frameworks. Chemical Reviews, 112(2), 970-1000. Link

-

-

Compound Registry (CAS)

Sources

Technical Support Guide: Resolving Aqueous Solubility Challenges for 5-(3-Formylphenyl)pyridine-2-carbonitrile

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 5-(3-Formylphenyl)pyridine-2-carbonitrile in aqueous media. We will explore the physicochemical properties of this molecule and provide a systematic, question-and-answer-based approach to achieving successful solubilization for your experimental needs.

Section 1: Understanding the Molecule - Core Physicochemical Properties

Q1: Why is 5-(3-Formylphenyl)pyridine-2-carbonitrile expected to be poorly soluble in water?

Answer: The poor aqueous solubility of 5-(3-Formylphenyl)pyridine-2-carbonitrile is primarily dictated by its molecular structure. The molecule consists of a polar pyridine-2-carbonitrile core substituted with a large, non-polar 3-formylphenyl group. While simpler pyridinecarbonitriles can exhibit some water solubility, the addition of the bulky, hydrophobic phenyl ring significantly decreases the molecule's ability to form favorable hydrogen bonds with water.[1] This forces the surrounding water molecules to form a more ordered "cage-like" structure around the non-polar regions, which is entropically unfavorable and leads to low solubility.

Q2: What are the key functional groups, and how do they influence solubility?

Answer: The molecule possesses three key functional groups that dictate its chemical behavior and potential for solubilization:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic. This is the most critical handle for solubility enhancement, as it can be protonated in acidic conditions to form a positively charged pyridinium salt, which is significantly more water-soluble.

-

Nitrile Group (-C≡N): The nitrile group is polar, but it is a weak hydrogen bond acceptor and does not contribute significantly to aqueous solubility.

-

Formyl (Aldehyde) Group (-CHO): The aldehyde group is also polar and can act as a hydrogen bond acceptor. However, its contribution is overshadowed by the large hydrophobic phenyl ring to which it is attached. It is also a reactive site and its stability should be considered.[2]

Section 2: Initial Troubleshooting & Baseline Assessment

Q3: I'm seeing precipitation, an oily film, or cloudiness when I add my compound to water. What is my first step?

Answer: This indicates that you have exceeded the intrinsic aqueous solubility of the compound. Before attempting complex solubilization methods, follow a systematic troubleshooting workflow. The primary goal is to confirm the issue is solubility-related and to establish a baseline for improvement.

Caption: Initial troubleshooting workflow for solubility issues.

Section 3: Systematic Solubilization Strategies

Once you have confirmed the issue is poor solubility, you can proceed with one or more of the following standard laboratory techniques.

Strategy A: Co-solvency

Q4: How can I use co-solvents to dissolve my compound?

Answer: Co-solvency is often the simplest and most direct method for solubilizing non-polar compounds.[3] It involves using a water-miscible organic solvent in which the compound is highly soluble. This organic "co-solvent" disrupts the hydrogen bonding network of water, reducing the overall polarity of the solvent system and making it more favorable for the hydrophobic solute to dissolve.[][5]

The most common workflow is to first prepare a high-concentration stock solution in 100% co-solvent (e.g., DMSO) and then dilute this stock into your aqueous buffer. Be aware that the compound may precipitate ("crash out") if the final co-solvent concentration is too low to maintain solubility.

Experimental Protocol: Co-solvent Stock Solution Preparation

-

Select a Co-solvent: Choose a co-solvent based on the requirements of your experiment (see table below). Dimethyl sulfoxide (DMSO) is a common starting point for in vitro assays.

-

Prepare Stock Solution: Weigh an accurate amount of 5-(3-Formylphenyl)pyridine-2-carbonitrile and dissolve it in the minimum required volume of 100% co-solvent to create a high-concentration stock (e.g., 10-50 mM). Use gentle vortexing or sonication if needed.

-

Aqueous Dilution: Perform serial dilutions of the stock solution into your final aqueous buffer. Add the stock solution to the buffer (not the other way around) while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.

-

Observe and Optimize: Visually inspect for any signs of precipitation immediately and after a set incubation period (e.g., 1 hour). If precipitation occurs, you may need to increase the final percentage of co-solvent or lower the final compound concentration.

Table 1: Common Co-solvents for Preclinical Research

| Co-solvent | Key Properties | Typical Final Conc. (in vitro) | Notes |

| DMSO | High solubilizing power | 0.1% - 1% | Can be cytotoxic at >1%. Common for screening.[] |

| Ethanol | Less toxic than DMSO | 1% - 5% | Good for less sensitive cell-based assays.[6] |

| PEG 400 | Low toxicity, viscous | 5% - 20% | Often used in formulations for in vivo studies.[] |

| Propylene Glycol | Low toxicity | 5% - 20% | Common vehicle component for animal studies.[6] |

Strategy B: pH Adjustment

Q5: Can I improve solubility by changing the pH of my solution?

Answer: Yes, this is a highly effective strategy for this molecule. The pyridine nitrogen atom is basic and can accept a proton to form a more soluble pyridinium salt.[][7] By lowering the pH of the aqueous solution, you increase the proportion of the compound in its protonated, charged state, which has much greater affinity for water. The key is to adjust the pH to a value at least 1-2 units below the pKa of the pyridine nitrogen.

Caption: Effect of pH on the ionization and solubility of the compound.

Experimental Protocol: pH-Dependent Solubility Assessment

-

Prepare Buffers: Make a series of buffers with different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.4). Citrate or acetate buffers are suitable for the acidic range.

-

Add Compound: Add an excess amount of solid 5-(3-Formylphenyl)pyridine-2-carbonitrile to a small volume of each buffer in separate vials.

-

Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

-

Separate and Quantify: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully remove the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

-

Analyze: Plot solubility versus pH to determine the optimal pH range for your experiments.

Strategy C: Cyclodextrin Complexation

Q6: What are cyclodextrins, and how can they help with solubility?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic outer surface and a hydrophobic inner cavity.[6][8] This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, like our compound, within their cavity. The hydrophobic formylphenyl moiety of your compound can fit inside the CD cavity, forming a stable "inclusion complex."[9][10] The hydrophilic exterior of the CD then interacts with water, effectively masking the hydrophobic guest and dramatically increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[6]

Experimental Protocol: Solubilization with HP-β-CD

-

Prepare CD Solution: Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10-20% w/v) in your experimental buffer.

-

Add Compound: Add the 5-(3-Formylphenyl)pyridine-2-carbonitrile directly to the HP-β-CD solution.

-

Facilitate Complexation: Vigorously vortex or sonicate the mixture for 30-60 minutes. Gentle heating (40-50°C) can sometimes accelerate complex formation.

-

Clarify Solution: After incubation, centrifuge the solution to remove any undissolved material. The clear supernatant contains the solubilized compound within the inclusion complexes.

-

Confirm Concentration: Quantify the amount of dissolved compound in the supernatant via an appropriate analytical method.

Strategy D: Surfactant-Mediated Solubilization

Q7: When should I consider using surfactants?

Answer: Surfactants are amphiphilic molecules that, above a specific concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[11][12] These micelles have a hydrophobic core and a hydrophilic shell. They can effectively solubilize poorly soluble compounds by sequestering them within their hydrophobic core, shielding them from the aqueous environment.[13] This method is particularly useful when high concentrations of the compound are needed. For biological experiments, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are preferred due to their lower toxicity.[14]

Experimental Protocol: Micellar Solubilization

-

Select Surfactant: Choose a biocompatible surfactant such as Tween® 80.

-

Prepare Surfactant Solution: Prepare several aqueous solutions of the surfactant at concentrations above its known CMC (e.g., 0.1%, 0.5%, 1.0% w/v).

-

Add Compound: Add an excess of solid 5-(3-Formylphenyl)pyridine-2-carbonitrile to each surfactant solution.

-

Equilibrate: Agitate the mixtures for several hours (or overnight) to allow for complete partitioning of the compound into the micelles.

-

Separate and Quantify: Centrifuge and filter the samples as described in the pH protocol. Analyze the supernatant to determine the solubility at each surfactant concentration.

Section 4: Advanced Troubleshooting & FAQs

Q8: I tried a co-solvent, but my compound precipitates when I add it to my aqueous buffer. What should I do?

Answer: This common issue, known as "crashing out," occurs when the final co-solvent concentration is below the level needed to keep the drug in solution. To resolve this:

-

Decrease Stock Concentration: Use a more dilute stock solution to reduce the magnitude of the concentration gradient upon dilution.

-

Increase Final Co-solvent %: If your experimental system can tolerate it, increase the final percentage of the co-solvent in the aqueous medium.

-

Change Dilution Method: Add the stock solution dropwise into the vortexing buffer to ensure rapid dispersion.

-

Combine Methods: Pre-dissolve the compound in a solution already containing another solubilizing agent, such as cyclodextrin or an optimized pH buffer, before adding the co-solvent stock.

Q9: Can I combine these solubilization techniques?

Answer: Absolutely. Combining methods often produces a synergistic effect.[15] For 5-(3-Formylphenyl)pyridine-2-carbonitrile, a highly effective approach would be to combine pH adjustment with a co-solvent. For example, preparing a stock solution in DMSO and diluting it into a buffer with an acidic pH (e.g., pH 4.0) will leverage both the increased polarity of the solvent and the formation of the soluble pyridinium salt, likely achieving much higher concentrations than either method alone.[]

Q10: What is the best method for in vivo vs. in vitro experiments?

Answer: The choice of method is highly dependent on the experimental context:

-

In Vitro (e.g., cell-based assays, enzyme kinetics): The primary concern is avoiding cellular toxicity from the excipients. Low concentrations of DMSO (<0.5%) are widely accepted. pH adjustment is excellent, provided the cells or proteins are stable at the required pH. Cyclodextrins are also a very good, low-toxicity option.

-

In Vivo (e.g., animal PK/PD studies): Toxicity and tolerability are paramount. Formulations often use a combination of excipients deemed safe for administration.[16] A common vehicle might consist of PEG 400, propylene glycol, and an aqueous buffer. HP-β-CD is frequently used in parenteral formulations. High concentrations of DMSO are generally avoided.

Section 5: Summary and Recommendations

Choosing the right solubilization strategy involves balancing efficacy, complexity, and compatibility with your experimental system.

Table 2: Comparison of Solubilization Strategies

| Strategy | Mechanism | Pros | Cons | Best For... |

| Co-solvency | Reduces solvent polarity | Simple, fast, effective for high concentrations | Can precipitate on dilution; solvent may be toxic | In vitro screening; initial solubility tests |

| pH Adjustment | Forms a soluble salt | Potentially large solubility increase; simple buffers | Only for ionizable compounds; requires pH stability | Compounds with basic (like this one) or acidic groups |

| Cyclodextrins | Forms inclusion complex | Low toxicity; high stability; good for in vivo | More expensive; may alter compound availability | In vitro and in vivo studies, especially parenteral |

| Surfactants | Micellar encapsulation | High loading capacity | Can interfere with assays; potential toxicity | Formulations requiring high drug concentrations |

Recommended Workflow

For a researcher starting with 5-(3-Formylphenyl)pyridine-2-carbonitrile, we recommend the following decision-making process:

Caption: Recommended decision-making flowchart for solubilization.

References

- Solubility of Things. (n.d.). 3-Cyanopyridine.

- Solubility of Things. (n.d.). 4-Pyridinecarbonitrile.

-

National Center for Biotechnology Information. (n.d.). Pyridine-2-carbonitrile. PubChem. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

-

PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

-

ACS Publications. (n.d.). Self-Inclusion Complexes Derived from Cyclodextrins. Retrieved from [Link]

-

PMC. (2025, September 17). Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. Retrieved from [Link]

-

PMC. (n.d.). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. Retrieved from [Link]

-

ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. Retrieved from [Link]

-

MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]

-

PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

-

Chalmers ODR. (2012, January 6). Solubilization of Organic Dyes in Surfactant Micelles. Retrieved from [Link]

-

Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

-

OAText. (2016, December 12). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

-

The Pharma Innovation. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Retrieved from [Link]

-

Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES. Retrieved from [Link]

-

The Pharma Innovation. (2015, December 14). Various techniques for solubility enhancement: An overview. Retrieved from [Link]

-

International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 5-Formylpicolinonitrile | High-Purity Reagent | RUO [benchchem.com]

- 3. ajptonline.com [ajptonline.com]

- 5. ijmsdr.org [ijmsdr.org]

- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjbphs.com [wjbphs.com]

- 8. oatext.com [oatext.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. odr.chalmers.se [odr.chalmers.se]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. longdom.org [longdom.org]

- 15. mdpi.com [mdpi.com]

- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

storage conditions to prevent degradation of 5-(3-Formylphenyl)pyridine-2-carbonitrile

Technical Support Center: 5-(3-Formylphenyl)pyridine-2-carbonitrile

Executive Summary: The Stability Matrix

5-(3-Formylphenyl)pyridine-2-carbonitrile is a biaryl building block featuring two reactive electrophilic centers: an aryl aldehyde and a cyanopyridine . Its stability is governed by the "Three O's": Oxidation (aldehyde to acid), Oligomerization (aldol-type condensation), and Optical degradation (UV-sensitivity of the conjugated system).

Quick Reference Storage Protocol:

| Parameter | Recommendation | Criticality | Mechanism of Failure |

|---|---|---|---|

| Temperature | -20°C (Long-term) 2-8°C (Working stock < 1 week) | High | Retards autoxidation and spontaneous polymerization. |

| Atmosphere | Argon or Nitrogen (Inert) | Critical | Prevents rapid conversion of aldehyde (-CHO) to carboxylic acid (-COOH). |

| Humidity | < 10% RH (Desiccator) | Medium | Prevents nitrile hydrolysis to amide/acid. |

| Light | Amber Vial / Foil Wrap | High | Prevents photo-induced radical formation and yellowing. |

| Container | Glass (Teflon-lined cap) | Medium | Avoids leaching from plastics; ensures gas-tight seal. |

Technical Deep Dive: Degradation Pathways

To troubleshoot purity issues, you must understand how the molecule breaks down.

Primary Failure Mode: Aerobic Oxidation

The formyl group (aldehyde) at the meta-position of the phenyl ring is highly susceptible to radical autoxidation. Even trace oxygen can initiate a chain reaction, converting the aldehyde into a carboxylic acid.

-

Observation: The white/off-white solid turns yellow or sticky.

-

Chemical Change: 5-(3-Formylphenyl)pyridine-2-carbonitrile

3-(6-cyanopyridin-3-yl)benzoic acid.

Secondary Failure Mode: Hydrolysis

While the cyanopyridine moiety is relatively robust, prolonged exposure to moisture (especially in the presence of trace acid/base impurities) can hydrolyze the nitrile.

-

Chemical Change: Nitrile (-CN)

Primary Amide (-CONH

Pathway Visualization

The following diagram illustrates the degradation cascade you are trying to prevent.

Figure 1: Mechanistic degradation pathways.[1][2] The red path (Oxidation) is the most rapid failure mode in standard laboratory conditions.

Troubleshooting Guide & FAQs

Scenario A: "My compound has turned from white to yellow."

Diagnosis: Photochemical degradation or early-stage oxidation.

-

Root Cause: The biaryl conjugation makes the molecule UV-active. Exposure to ambient lab light can generate radical species that lead to colored impurities (often quinoid-like structures).

-

Action:

-

Check purity by HPLC.[3] If purity is >95%, the color change may be superficial.

-

Recrystallize from ethanol/heptane if necessary.

-

Prevention: Wrap all future vials in aluminum foil immediately upon receipt.

-

Scenario B: "I see a new peak at RRT 0.8 (earlier retention) in HPLC."

Diagnosis: Oxidation to Carboxylic Acid.

-

Root Cause: Air exposure.[4] The carboxylic acid derivative is more polar than the aldehyde, causing it to elute earlier on reverse-phase (C18) columns.

-

Action:

-

Run LC-MS. Look for a mass shift of +16 Da (Oxygen insertion).

-

Salvage: If the impurity is <10%, you can purify via flash chromatography (SiO2). The acid will stick to the silica much more strongly than the aldehyde.

-

Scenario C: "The solid has become a sticky gum or is insoluble."

Diagnosis: Polymerization/Oligomerization.

-

Root Cause: Aldehydes can undergo self-condensation (trimerization) if stored in a warm or acidic environment.

-

Action: This is usually irreversible. Discard the lot.

Standard Operating Procedure (SOP): Handling & Storage

Objective: To maintain >98% purity over 12 months.

Step 1: Arrival & Initial Inspection

-

Inspect the vial for cracks.

-

Verify the appearance is a white to off-white powder.

-

If the compound is not under inert gas, purge immediately .

Step 2: Aliquoting (The "Single-Use" Rule)

-

Never store the bulk bottle at room temperature for repeated opening.

-

Protocol:

-

In a glovebox or under a nitrogen cone, weigh out single-use quantities (e.g., 50 mg, 100 mg) into amber glass vials.

-

Cap tightly with Teflon-lined (PTFE) caps. Parafilm is insufficient for long-term oxygen exclusion.

-

Flush each vial with Argon before final sealing.

-

Step 3: Long-Term Storage

-

Place vials in a secondary container (Ziploc bag or jar) containing a desiccant packet (Silica gel).

-

Store in a freezer at -20°C .

Step 4: Thawing for Use

-

Crucial Step: Allow the vial to warm to room temperature before opening .

-

Reasoning: Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis and polymerization.

References & Authoritative Grounding

-

BenchChem Technical Support. (2025).[2][5] Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions. BenchChem. Link

-

Context: Establishes baseline stability for pyridine-carboxylic acid derivatives and the necessity of moisture protection.

-

-

Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Link

-

Context: Defines the "Gold Standard" protocols for handling reagents prone to autoxidation (like aryl aldehydes).

-

-

Wipf, P. (2010). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Link

-

Context: Provides the authoritative methodology for inert gas purging and Schlenk line techniques required for this compound.

-

-

Chemistry LibreTexts. (2025). Oxidation of Aldehydes. Chemistry LibreTexts. Link

-

Context: details the mechanistic pathway of aldehyde autoxidation to carboxylic acids, the primary degradation risk for this specific molecule.

-

Sources

A Guide to the ¹H NMR Spectral Analysis of 5-(3-Formylphenyl)pyridine-2-carbonitrile: A Comparative Approach

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of novel chemical entities. This guide provides a detailed analysis of the predicted ¹H NMR spectrum of 5-(3-Formylphenyl)pyridine-2-carbonitrile, a molecule of interest in medicinal chemistry due to its constituent pyridine and benzaldehyde scaffolds.[1][2] The guide will delve into the expected chemical shifts and coupling patterns, offering a comparative analysis with simpler, related molecules to provide a framework for spectral interpretation.

The unique arrangement of a formylphenyl group attached to a cyanopyridine core presents a rich system for NMR analysis. Understanding the interplay of substituent effects on the aromatic protons is critical for accurate structure verification.

Predicted ¹H NMR Spectrum of 5-(3-Formylphenyl)pyridine-2-carbonitrile

The ¹H NMR spectrum of 5-(3-Formylphenyl)pyridine-2-carbonitrile is predicted to exhibit a series of signals in the aromatic region, corresponding to the seven aromatic protons, and a distinct signal for the aldehydic proton. The expected chemical shifts are influenced by the electronic nature of the substituents on both the pyridine and benzene rings.[3][4] The electron-withdrawing nature of the cyano and formyl groups will generally lead to a deshielding effect, causing the protons to resonate at lower fields (higher ppm values).[3]

Table 1: Predicted ¹H NMR Data for 5-(3-Formylphenyl)pyridine-2-carbonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-10 (Aldehyde) | 9.9 - 10.1 | Singlet (s) | - | 1H |

| H-6 (Pyridine) | ~8.9 | Doublet of doublets (dd) | ~2.0, ~0.8 | 1H |

| H-4 (Pyridine) | ~8.2 | Doublet of doublets (dd) | ~8.0, ~2.0 | 1H |

| H-3 (Pyridine) | ~7.9 | Doublet of doublets (dd) | ~8.0, ~0.8 | 1H |

| H-2' (Benzene) | ~8.1 | Triplet (t) | ~1.5 | 1H |

| H-6' (Benzene) | ~8.0 | Doublet of triplets (dt) | ~7.8, ~1.5 | 1H |

| H-4' (Benzene) | ~7.9 | Doublet of triplets (dt) | ~7.8, ~1.5 | 1H |

| H-5' (Benzene) | ~7.7 | Triplet (t) | ~7.8 | 1H |

Note: These are predicted values based on established principles of substituent effects and data from related compounds. Actual experimental values may vary.

Comparative Spectral Analysis

A deeper understanding of the ¹H NMR spectrum of 5-(3-Formylphenyl)pyridine-2-carbonitrile can be achieved by comparing it with the spectra of its constituent building blocks and related analogues.

Comparison with Substituted Benzaldehydes

The signals for the protons on the 3-formylphenyl ring can be compared to simpler benzaldehydes. In unsubstituted benzaldehyde, the aldehydic proton typically appears as a singlet around 10.0 ppm. The aromatic protons exhibit a complex multiplet pattern. For 5-(3-Formylphenyl)pyridine-2-carbonitrile, the pyridine ring acts as a substituent on the benzaldehyde moiety. The protons on the formyl-substituted ring (H-2', H-4', H-5', H-6') will be influenced by the electron-withdrawing nature of the pyridine-2-carbonitrile group, leading to a general downfield shift compared to unsubstituted benzaldehyde.[3]

Comparison with Cyanopyridine Derivatives

The protons on the pyridine ring of the target molecule can be compared to those of 2-cyanopyridine. In 2-cyanopyridine, the proton at the 6-position is the most deshielded due to its proximity to the nitrogen atom and the electron-withdrawing cyano group.[5] A similar trend is expected for 5-(3-Formylphenyl)pyridine-2-carbonitrile, with H-6 appearing at the lowest field among the pyridine protons. The presence of the bulky 3-formylphenyl group at the 5-position will further influence the chemical shifts of the adjacent pyridine protons (H-4 and H-6) through steric and electronic effects.

Comparison with Formylphenylboronic Acids

A useful comparison can be made with 3-formylphenylboronic acid, which shares the same substitution pattern on the benzene ring.[6] The chemical shifts and coupling patterns of the aromatic protons in 3-formylphenylboronic acid provide a good reference point for predicting the signals of the corresponding protons in the target molecule. The primary difference will arise from the replacement of the boronic acid group with the pyridine-2-carbonitrile moiety, which will induce different electronic effects on the phenyl ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of 5-(3-Formylphenyl)pyridine-2-carbonitrile.[5]

1. Sample Preparation:

-

Accurately weigh 5-10 mg of 5-(3-Formylphenyl)pyridine-2-carbonitrile.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans.

3. Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H NMR spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

4. Data Analysis:

-

Integrate the signals to determine the relative number of protons.

-

Determine the chemical shift (δ) of each signal relative to the internal standard.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) to elucidate the connectivity of the protons.

Visualization of the Analytical Workflow

The logical flow of analyzing the ¹H NMR spectrum of 5-(3-Formylphenyl)pyridine-2-carbonitrile can be visualized as follows:

Caption: Workflow for ¹H NMR analysis of 5-(3-Formylphenyl)pyridine-2-carbonitrile.

Conclusion

References

- Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.

- Benchchem. A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers.

- Taylor & Francis Online. 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters.

- PMC. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations.

- Revista Colombiana de Ciencias Químico-Farmacéuticas. Study of some properties of cyanopyridine derivatives in solutions.

- SciSpace. Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties.

- Elsevier. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions.

- Modgraph. H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.

- PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.

- Benchchem. A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy.

- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- ChemicalBook. 3-Formylphenylboronic acid(87199-16-4) 1H NMR spectrum.

- ChemicalBook. 4-Formylphenylboronic acid(87199-17-5) 1H NMR spectrum.

- ResearchGate. 1 H NMR of 4-formylphenyl 4-chlorobenzoate.

- Unknown Source. Tables For Organic Structure Analysis.

- University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 6.

- Royal Society of Chemistry. Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- ResearchGate. The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in...

- Unknown Source. Chemical shifts.

- PhytoBank. 1H NMR Spectrum (PHY0130922).

- ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a . | Download Table.

- Baran Lab. Pyridine Synthesis: Cliff Notes.

- ResearchGate. Synthesis of pyridine-3-carbonitriles 5a–d | Download Scientific Diagram.

- MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.

- Benchchem. 5-Formylpicolinonitrile | High-Purity Reagent | RUO.

- HETEROCYCLES. preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.

- Mendeleev Communications. Ring switching tricomponent synthesis of pyrano[2,3-b]pyridine multifunctional derivatives.

- ResearchGate. H.NMR-Spectrum of Compound{2} | Download Scientific Diagram.

- Indian Academy of Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.

- Organic Letters. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

HPLC method development for 5-(3-Formylphenyl)pyridine-2-carbonitrile purity

Content Type: Comparative Technical Guide Audience: Analytical Chemists, Process Development Scientists, and QC Professionals.

Executive Summary

Developing a purity method for 5-(3-Formylphenyl)pyridine-2-carbonitrile presents a specific set of chromatographic challenges: separating a neutral, highly conjugated biaryl system from its oxidative degradants (carboxylic acids) and hydrolytic impurities (amides).

While a standard C18 column is often the default starting point, this guide demonstrates why Biphenyl core-shell technology is the superior alternative for this specific pharmacophore. By leveraging

Chemical Context & Critical Quality Attributes (CQA)

To design a robust method, we must first understand the analyte's behavior in solution.

-

Analyte: 5-(3-Formylphenyl)pyridine-2-carbonitrile

-

Structural Properties: Biaryl system (phenyl + pyridine), electron-withdrawing nitrile group.

-

pKa Insight: The nitrile group at the 2-position of the pyridine ring is strongly electron-withdrawing.[1] This lowers the basicity of the pyridine nitrogen significantly (pKa

0.26, compared to ~5.2 for unsubstituted pyridine).-

Implication: The molecule remains neutral across the standard HPLC pH range (2.0 – 8.0). pH adjustments will not significantly alter the retention of the parent peak but are critical for controlling the retention of ionizable impurities.

-

-

Key Impurities (The "Why"):

-

Oxidation (Critical Pair): The formyl group (-CHO) oxidizes to the carboxylic acid (5-(3-carboxyphenyl)pyridine-2-carbonitrile).

-

Hydrolysis: The nitrile (-CN) hydrolyzes to the amide (5-(3-formylphenyl)pyridine-2-carboxamide).

-

Comparative Study: C18 vs. Biphenyl[2][3][4][5]

This section objectively compares the performance of a standard Alkyl C18 phase against a Biphenyl phase.

The Challenge: Hydrophobic Similarity

On a C18 column, retention is driven purely by hydrophobicity. The aldehyde parent and the amide impurity have similar LogP values, leading to co-elution or poor resolution (

The Solution: Enhanced Selectivity via

Interactions

A Biphenyl stationary phase offers a dual mechanism:[2][3][4]

-

Hydrophobicity: Similar to C18.

- Electron Overlap: The biphenyl ligands interact strongly with the conjugated biaryl system of the analyte. The electron-deficient pyridine ring and the electron-rich phenyl ring of the analyte interact differently with the stationary phase compared to the oxidized acid impurity.

Comparative Data Summary

| Parameter | Alternative A: Standard C18 | Recommended: Core-Shell Biphenyl | Impact |

| Stationary Phase | Fully Porous C18 (5 µm) | Core-Shell Biphenyl (2.6 µm) | Efficiency & Selectivity |

| Retention Mechanism | Hydrophobic Interaction | Hydrophobic + | Orthogonal separation |

| Critical Pair ( | 1.2 (Aldehyde / Acid) | 3.4 (Aldehyde / Acid) | Robust quantitation |

| Tailing Factor ( | 1.4 (Acid impurity) | 1.1 (Acid impurity) | Improved peak symmetry |

| Run Time | 25 minutes | 12 minutes | Higher throughput |

Visualization: Method Selection Logic